molecular formula C9H20O4Si B1302183 3-Glycidoxypropyldimethoxymethylsilane CAS No. 65799-47-5

3-Glycidoxypropyldimethoxymethylsilane

Cat. No.: B1302183
CAS No.: 65799-47-5
M. Wt: 220.34 g/mol
InChI Key: WHGNXNCOTZPEEK-UHFFFAOYSA-N
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Description

3-Glycidoxypropyldimethoxymethylsilane: is an epoxy-silane compound widely used as a coupling agent for the functionalization of various substrates. The compound’s epoxy groups facilitate strong adhesion to surface atoms, forming a stable polymeric structure . Its molecular formula is C9H20O4Si , and it has a molecular weight of 220.34 g/mol .

Biochemical Analysis

Biochemical Properties

3-Glycidoxypropyldimethoxymethylsilane plays a crucial role in biochemical reactions due to its ability to form stable polymeric structures. The epoxy groups in this compound enable strong adhesion to surface atoms, making it an effective coupling agent. It interacts with various enzymes and proteins, particularly those involved in surface modification and immobilization processes. For example, it can modify indium tin oxide glass substrates, which can then be used for electrochemical detection and labeling . The interactions between this compound and biomolecules are primarily based on covalent bonding, which ensures stability and durability in biochemical applications.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell surfaces, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable bonds with cell surface proteins and enzymes can lead to changes in cell behavior and function. For instance, it can affect the proliferation and differentiation of cells by altering the extracellular matrix and cell adhesion properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The epoxy groups in the compound react with amides, alcohols, thiols, and acids, forming covalent bonds that modify the structure and function of target molecules . This can lead to enzyme inhibition or activation, depending on the specific interactions involved. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under inert gas conditions and can react slowly with moisture or water . Over time, the stability of this compound can impact its long-term effects on cellular function, with potential degradation products influencing cellular responses. In in vitro and in vivo studies, the compound’s effects on cells and tissues may vary depending on the duration of exposure and environmental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and function. Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s epoxy groups can undergo hydrolysis, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable bonds with surface atoms and biomolecules allows it to localize and accumulate in specific cellular compartments . This localization can impact its activity and function, with potential effects on cellular processes and responses.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . This localization is critical for its role in modifying cell surfaces and influencing cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Glycidoxypropyldimethoxymethylsilane is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired epoxy-silane product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Glycidoxypropyldimethoxymethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Glycidyloxypropyltrimethoxysilane
  • 3-Glycidyloxypropyltriethoxysilane
  • 3-Aminopropyltriethoxysilane
  • 3-Aminopropyltrimethoxysilane
  • Diethoxy (3-glycidyloxypropyl)methylsilane
  • 3-Mercaptopropyltrimethoxysilane

Comparison: 3-Glycidoxypropyldimethoxymethylsilane is unique due to its specific combination of epoxy and silane functionalities, which provide excellent adhesion properties and stability. Compared to similar compounds, it offers a balanced reactivity and versatility for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGNXNCOTZPEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCOCC1CO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158600-68-1
Record name Oxirane, 2-[[3-(dimethoxymethylsilyl)propoxy]methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158600-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90984300
Record name Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65799-47-5
Record name (3-Glycidoxypropyl)methyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65799-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(2,3-Epoxypropoxy)propyl)dimethoxymethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065799475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2,3-epoxypropoxy)propyl]dimethoxymethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Glycidoxypropyldimethoxymethylsilane improve the properties of materials?

A: this compound acts as a coupling agent or adhesion promoter due to its bifunctional structure. It contains a glycidoxypropyl group that can react with organic polymers (like epoxy resins) and a dimethoxymethylsilane group that can hydrolyze and condense with inorganic materials like silica [, ]. This bridging effect enhances the interfacial adhesion between dissimilar materials, leading to improved mechanical properties and stability.

Q2: What analytical techniques are used to characterize this compound and its effects on materials?

A2: Several analytical techniques are employed to study this compound and its influence on materials:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (1H-NMR), is used to confirm the structure of the silane and its incorporation into polymers. For instance, in the synthesis of EPVS resins, 1H-NMR confirmed the presence of the characteristic peaks of this compound within the polymer structure [].
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the functional groups present in the material. In the case of EPVS resins, FTIR confirmed the successful incorporation of epoxy groups from the silane into the polymer network [].
  • Mechanical Testing: Techniques like tensile testing are used to evaluate the impact of this compound on the mechanical properties of materials. For example, the increase in tenacity of PBO fibers treated with this compound was measured using tensile testing, demonstrating the positive effect of the silane treatment on fiber strength [].
  • Fluorescence Spectroscopy: This technique can be used to assess the degradation level of PBO fibers. Researchers found a correlation between the intensity of fluorescence peak emission from methanol rinses of aged PBO fibers and the extent of fiber degradation []. This finding suggests the potential for developing a fluorescence-based analytical method to determine the remaining service life of PBO materials.

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